molecular formula C18H39P B1293673 Trihexylphosphine CAS No. 4168-73-4

Trihexylphosphine

Cat. No.: B1293673
CAS No.: 4168-73-4
M. Wt: 286.5 g/mol
InChI Key: FPZZZGJWXOHLDJ-UHFFFAOYSA-N
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Description

Trihexylphosphine is a useful research compound. Its molecular formula is C18H39P and its molecular weight is 286.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Medicinal Drugs

    James and Lorenzini (2010) explored the coordination chemistry of tris(hydroxymethyl)phosphine, a water-soluble compound, in the context of catalysis and medicinal drugs. They found that this compound and its diphosphine analogs play significant roles in water-soluble metal complexes used in these areas (James & Lorenzini, 2010).

  • Properties of Crowded Triarylphosphines

    Sasaki et al. (2008) synthesized and studied Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine to understand the effects of methoxy groups on the properties of crowded triarylphosphines. This study highlights the subtle changes in properties brought about by different substituents in phosphine compounds (Sasaki, Sasaki, & Yoshifuji, 2008).

  • Phosphine Catalysis in Organic Synthesis

    Zhu et al. (2005) reported that tributylphosphine, a type of trialkylphosphine, acts as an effective catalyst in a [3+2] cycloaddition reaction, demonstrating its utility in organic synthesis to produce pyrrolines with high yield and diastereoselectivity (Zhu, Henry, & Kwon, 2005).

  • Protein-Conjugation Reactions

    Kantner and Watts (2017) discussed the use of water-soluble trialkylphosphines in protein-conjugation reactions. They found that trialkylphosphines, such as tris(carboxyethyl)phosphine, are effective for reducing disulfide bonds in proteins, a key process in bioconjugation strategies (Kantner & Watts, 2017).

  • Unnatural Amino Acid Synthesis

    Katti et al. (2002) described a unique reaction pathway using hydroxymethyl phosphine chemistry to produce unnatural amino acids. Their research demonstrates the potential of phosphines in novel synthetic pathways relevant to drug discovery and chiral technology (Katti, Kannan, Katti, Pillarsetty, & Barnes, 2002).

Safety and Hazards

Trihexylphosphine is considered hazardous. It can cause skin irritation and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure . It should be handled with personal protective equipment and adequate ventilation .

Biochemical Analysis

Biochemical Properties

Trihexylphosphine plays a significant role in biochemical reactions, primarily as a ligand in coordination chemistry. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, this compound can form complexes with transition metals, which are crucial in catalyzing reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. These interactions are typically characterized by the formation of stable metal-phosphine bonds, which enhance the reactivity and selectivity of the metal center .

Cellular Effects

This compound influences various cellular processes by interacting with cellular proteins and enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, this compound can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Over time, this degradation can lead to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Beyond this range, the risk of toxicity increases significantly .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, acting as a reducing agent in some contexts. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can result in changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific proteins that facilitate its transport across cellular membranes, ensuring its proper localization within the cell. These interactions can also affect the accumulation of this compound in certain cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can participate in metabolic reactions. Its subcellular localization is crucial for its activity, as it ensures that this compound interacts with the appropriate biomolecules within the cell .

Properties

IUPAC Name

trihexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZZZGJWXOHLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194493
Record name Trihexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4168-73-4
Record name Trihexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4168-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexylphosphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trihexylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Trihexylphosphine oxide in metal extraction, and how does its structure contribute to this function?

A1: this compound oxide acts as an extractant, selectively binding to certain metal ions in solution and transferring them to an immiscible organic phase. [] This process relies on the electron-donating ability of the oxygen atom in the Phosphine oxide group. This oxygen atom forms a coordination complex with the metal ion, effectively drawing it into the organic phase. The three hexyl chains attached to the phosphorus atom contribute to the molecule's solubility in organic solvents, which is crucial for efficient extraction.

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